

In-Depth Technical Guide on the Structural Elucidation of Dregeoside Da1

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Compound of Interest					
Compound Name:	Dregeoside Da1				
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Abstract

Dregeoside Da1, a complex polyhydroxypregnane glycoside isolated from the medicinal plant Dregea volubilis, has been a subject of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the structural elucidation of **Dregeoside Da1**. It details the experimental protocols for its isolation and the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that were pivotal in deciphering its intricate molecular architecture. All quantitative data from these analyses are presented in structured tables for clarity and comparative ease. Furthermore, this guide includes visualizations of the experimental workflow and a putative signaling pathway associated with the biological activity of related polyoxypregnane glycosides, rendered using Graphviz to facilitate a deeper understanding of its scientific context.

Introduction

Dregeoside Da1 belongs to the family of polyhydroxypregnane glycosides, a class of natural products known for their structural diversity and significant biological properties, including antitumor and anti-inflammatory activities.[1] Isolated from Dregea volubilis (L.) BENTH., a plant used in traditional medicine, the structural determination of **Dregeoside Da1** has been accomplished through a combination of chemical and spectral methods.[2][3] The definitive structure was first reported by Yoshimura et al. in 1985, laying the groundwork for further



investigation into its chemical and biological properties. This guide serves to consolidate the foundational data and methodologies used in its structural elucidation.

Experimental ProtocolsIsolation of Dregeoside Da1

The isolation of **Dregeoside Da1** from the methanolic extract of the leaves of Dregea volubilis involves a multi-step chromatographic process. The general workflow is as follows:

- Extraction: The dried and powdered leaves of Dregea volubilis are exhaustively extracted with methanol (MeOH). The resulting extract is concentrated under reduced pressure to yield a crude residue.[4]
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned
 with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (nBuOH), to fractionate the components based on their polarity. The glycosidic fraction
 containing Dregeoside Da1 typically concentrates in the n-BuOH layer.
- Column Chromatography: The n-BuOH soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃ and MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with
 Dregeoside Da1 are further purified by preparative HPLC on a reversed-phase column (e.g., C18) using a suitable solvent system, such as a gradient of acetonitrile (MeCN) in water, to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of **Dregeoside Da1** was achieved through the comprehensive analysis of its spectroscopic data.

 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The solvent used for these measurements was typically deuterated pyridine (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.



 Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition and exact mass of **Dregeoside Da1**.

Data Presentation

Physicochemical Properties of Dregeoside Da1

Property	Value
Molecular Formula	C62H100O25
Molecular Weight	1245.5 g/mol
CAS Number	98665-65-7
Appearance	Amorphous powder
Source	Dregea volubilis (L.) BENTH.[2][3]

¹³C NMR Spectroscopic Data of Dregeoside Da1

The ¹³C NMR spectral data were crucial for identifying the carbon skeleton of the aglycone and the nature of the sugar moieties. The data presented below is based on the original work by Yoshimura et al. (1985).



Carbon No.	Chemical Shift (δ, ppm)	Carbon No.	Chemical Shift (δ, ppm)
1	37.5	1'	97.8
2	28.1	2'	75.4
3	78.2	3'	78.1
4	39.1	4'	80.7
5	140.9	5'	72.6
6	121.7	6'	18.4
7	32.1	1"	97.8
8	40.7	2"	75.4
9	50.2	3"	78.1
10	37.0	4"	80.7
11	72.1	5"	72.6
12	81.1	6"	18.4
13	54.8	1"'	101.9
14	85.8	2"'	75.1
15	35.9	3'''	78.1
16	75.4	4'''	71.6
17	63.9	5'''	77.9
18	17.9	6'''	62.8
19	19.4	1""	104.8
20	71.5	2""	75.4
21	15.9	3""	85.1
4""	72.6		
5""	69.3	_	
		_	



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Solvent: C5D5N

¹H NMR Spectroscopic Data of Dregeoside Da1

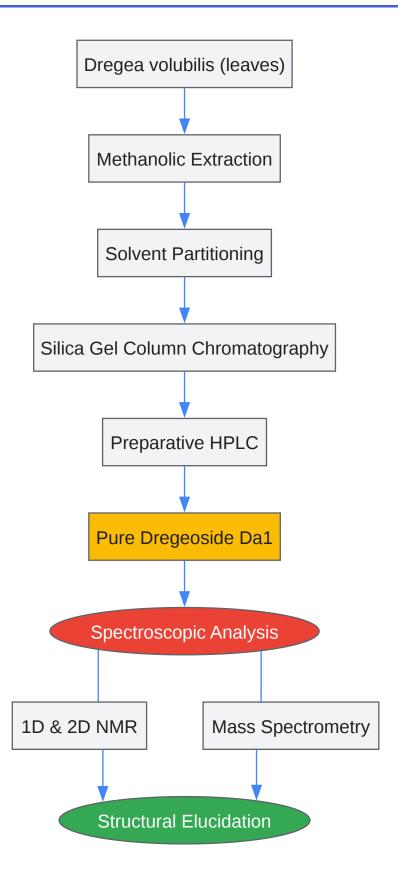
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key assignments are summarized below.

Proton No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	5.36	m	
H-18	1.29	S	
H-19	1.32	S	_
H-21	2.16	S	_
Anomeric	4.65, 4.72	d	9.6, 7.8

Note: A complete assignment of all proton signals requires advanced 2D NMR techniques.

Mandatory Visualizations Experimental Workflow





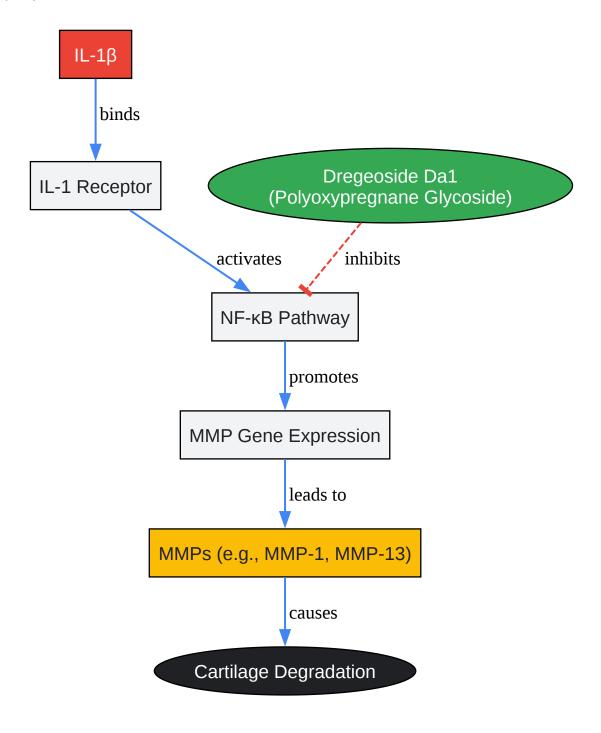
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Caption: Isolation and structural elucidation workflow for Dregeoside Da1.



Putative Signaling Pathway

Polyoxypregnane glycosides from Dregea volubilis have been shown to exhibit chondroprotective effects by inhibiting the inflammatory cascade in chondrocytes. A key mechanism is the suppression of Interleukin- 1β (IL- 1β) induced Matrix Metalloproteinase (MMP) expression.



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Caption: Inhibition of IL-1 β induced cartilage degradation pathway.

Conclusion

The structural elucidation of **Dregeoside Da1** is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed NMR and MS data have provided an unambiguous assignment of its complex steroidal glycoside structure. This foundational knowledge is indispensable for the scientific community, particularly for researchers in drug discovery and development who may explore the therapeutic potential of **Dregeoside Da1** and its analogs. The putative chondroprotective mechanism of related compounds highlights a promising area for future pharmacological studies. This guide provides a centralized resource of the core data and methodologies essential for advancing research on this fascinating molecule.

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